![molecular formula C18H17FN2O3S B2791398 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-97-4](/img/no-structure.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PD173074 and has been found to have promising results in the treatment of cancer, specifically in inhibiting the growth of tumor cells.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with alpha7 nicotinic acetylcholine receptors (α7nachr) . These receptors play a crucial role in the nervous system, influencing processes such as memory and cognition.
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target receptors and induce conformational changes . These changes could potentially alter the receptor’s activity, leading to downstream effects on cellular signaling pathways.
Biochemical Pathways
The α7nachr, a potential target of this compound, is involved in various cellular signaling pathways, including those related to neuroprotection and inflammation .
Pharmacokinetics
Compounds with similar structures have been found to have high gastrointestinal absorption and to be bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
Compounds with similar structures have been found to have neuroprotective effects and to improve the learning ability and memory ability of experimental animals .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PD173074 in lab experiments is its high specificity for FGFRs, which allows for targeted inhibition of tumor cells. However, one limitation of using PD173074 is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on PD173074. One area of interest is the development of new analogs of PD173074 that may have improved pharmacokinetic properties and greater specificity for FGFRs. Another area of research is the investigation of the potential use of PD173074 in combination with other cancer therapies to enhance their effectiveness. Additionally, further studies are needed to determine the long-term safety and efficacy of PD173074 in clinical trials.
Synthesemethoden
The synthesis of PD173074 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 2-(3,4-dimethoxyphenyl)ethyl nitropropene. This intermediate is then reduced with sodium borohydride to form 2-(3,4-dimethoxyphenyl)ethylamine. The final step involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 6-fluoro-2-thioxo-1,2-dihydroquinazoline-4-one in the presence of a catalyst to form PD173074.
Wissenschaftliche Forschungsanwendungen
PD173074 has been extensively studied for its potential application in cancer therapy. The compound has been found to inhibit the growth of tumor cells by targeting fibroblast growth factor receptors (FGFRs) that are overexpressed in many types of cancer. In addition to cancer therapy, PD173074 has also been investigated for its potential use in treating other diseases such as asthma, arthritis, and neurodegenerative disorders.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the quinazolinone ring system followed by the introduction of the 3-[2-(3,4-dimethoxyphenyl)ethyl] and 6-fluoro substituents. The final step involves the introduction of the sulfanyl group at position 2 of the quinazolinone ring.", "Starting Materials": [ "2-aminobenzamide", "3,4-dimethoxyphenethyl bromide", "6-fluoro-4-chloroquinazoline", "sodium sulfide" ], "Reaction": [ "Step 1: Synthesis of 6-fluoro-2-chloroquinazolin-4-one by reacting 2-aminobenzamide with 6-fluoro-4-chloroquinazoline in the presence of a base such as potassium carbonate.", "Step 2: Synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-chloroquinazolin-4-one by reacting 6-fluoro-2-chloroquinazolin-4-one with 3,4-dimethoxyphenethyl bromide in the presence of a base such as potassium carbonate.", "Step 3: Synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one by reacting 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-chloroquinazolin-4-one with sodium sulfide in the presence of a base such as sodium hydroxide." ] } | |
CAS-Nummer |
422526-97-4 |
Molekularformel |
C18H17FN2O3S |
Molekulargewicht |
360.4 |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H17FN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |
InChI-Schlüssel |
GHRUYIAQPOFZPY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



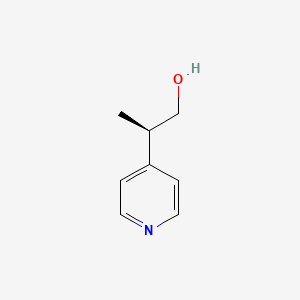

![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2791319.png)
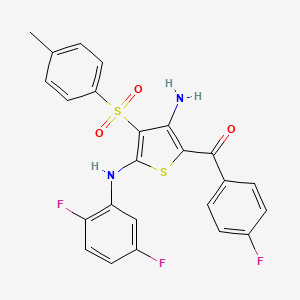

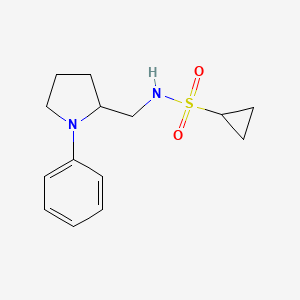
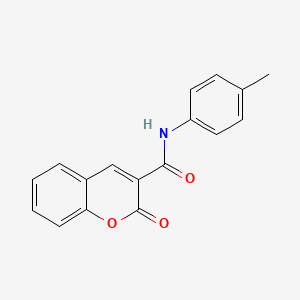
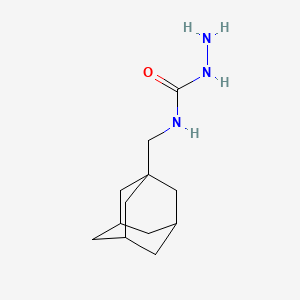

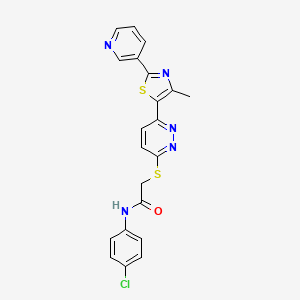
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2791334.png)
![1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2791335.png)
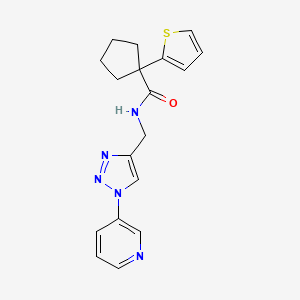
![2-(2-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2791337.png)